molecular formula C20H15N3O7S2 B2657332 NSC117079

NSC117079

Cat. No.: B2657332
M. Wt: 473.5 g/mol
InChI Key: LHSBZAWDPSTOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC117079 is a novel small-molecule inhibitor of pleckstrin homology domain and leucine-rich repeat protein phosphatase (PHLPP). PHLPP is a phosphatase that negatively regulates the Akt signaling pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism. By inhibiting PHLPP, this compound can enhance Akt signaling, making it a potential therapeutic agent for conditions where enhanced Akt activity is beneficial .

Preparation Methods

The synthesis of NSC117079 involves multiple steps, starting from commercially available starting materials. The compound is typically prepared in a laboratory setting using organic synthesis techniques. The synthetic route includes the formation of key intermediates through reactions such as condensation, cyclization, and sulfonation. The final product is purified using chromatographic techniques to achieve high purity .

For industrial production, the synthesis of this compound would likely involve optimization of the laboratory-scale procedures to accommodate larger-scale reactions. This includes the use of larger reaction vessels, more efficient purification methods, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

NSC117079 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents include halides and amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

NSC117079 has a wide range of scientific research applications, including:

Mechanism of Action

NSC117079 exerts its effects by inhibiting the activity of PHLPP, a phosphatase that dephosphorylates and inactivates Akt. By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt, thereby enhancing Akt signaling. This leads to increased phosphorylation of downstream targets such as FOXO1, ERK1/2, and PKC, which are involved in various cellular processes .

Properties

IUPAC Name

1-amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7S2/c21-18-15(32(28,29)30)9-14(23-10-4-3-5-11(8-10)31(22,26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24/h1-9,23H,21H2,(H2,22,26,27)(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSBZAWDPSTOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)N)S(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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